molecular formula C12H20N4O B2723760 (5R,6S)-5-(Aminomethyl)-1-ethyl-6-(1-methylpyrazol-4-yl)piperidin-2-one CAS No. 2137611-70-0

(5R,6S)-5-(Aminomethyl)-1-ethyl-6-(1-methylpyrazol-4-yl)piperidin-2-one

Cat. No. B2723760
CAS RN: 2137611-70-0
M. Wt: 236.319
InChI Key: SPSJEKJDZBPWEY-SKDRFNHKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5R,6S)-5-(Aminomethyl)-1-ethyl-6-(1-methylpyrazol-4-yl)piperidin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. This compound is also known as S44819, and its chemical formula is C15H23N3O.

Scientific Research Applications

Catalytic Enantioselective Synthesis

  • This compound has been studied in the context of catalytic enantioselective synthesis. For instance, its derivatives are used in the lithium perchlorate-induced ring opening of triphenylethylene oxide with secondary amines, leading to high enantioselectivity in the addition of diethylzinc to aldehydes (Solà et al., 1998).

Synthesis of Anticancer and Anti-inflammatory Agents

  • Novel pyrazolopyrimidines derivatives, which are related to the compound , have been synthesized for use as anticancer and anti-5-lipoxygenase agents (Rahmouni et al., 2016).

Pharmaceutical Research

  • Derivatives of this compound have been used in the development of novel 5-HT2C receptor agonists, which have potential therapeutic applications, particularly in neurological and psychiatric disorders (Kimura et al., 2004).

Synthesis of Amino Acids and Alkaloids

  • It has been utilized in the diastereoselective hydroxylation of piperidin-2-ones, contributing to efficient syntheses of complex amino acids like hydroxylysine, which are significant in biochemistry and pharmaceuticals (Marin et al., 2002).

Application in Antibacterial Research

  • Compounds structurally related to "(5R,6S)-5-(Aminomethyl)-1-ethyl-6-(1-methylpyrazol-4-yl)piperidin-2-one" have been shown to possess notable antibacterial activities, which highlights their potential in addressing bacterial resistance (Frolova et al., 2011).

Role in Organic Synthesis

  • This compound has been studied as a part of the facile synthesis of various heterocyclic compounds, contributing to advancements in organic synthesis methods (Ivano et al., 1992).

Development of Antimicrobial Compounds

  • Related derivatives are also being explored for their potential in the synthesis of antimicrobial agents, particularly against resistant strains of bacteria and fungi (Mohanty et al., 2015).

properties

IUPAC Name

(5R,6S)-5-(aminomethyl)-1-ethyl-6-(1-methylpyrazol-4-yl)piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O/c1-3-16-11(17)5-4-9(6-13)12(16)10-7-14-15(2)8-10/h7-9,12H,3-6,13H2,1-2H3/t9-,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPSJEKJDZBPWEY-SKDRFNHKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(C(CCC1=O)CN)C2=CN(N=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1[C@@H]([C@H](CCC1=O)CN)C2=CN(N=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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